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2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

Cat. No.: B3058018
CAS No.: 87254-69-1
M. Wt: 165.26 g/mol
InChI Key: XVLIVDNUXFJPLY-UHFFFAOYSA-N
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Description

Overview of Benzothiopyran Scaffolds in Heterocyclic Chemistry

Benzothiopyrans, also known as thiochromenes, are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a thiopyran ring. This structural motif is a sulfur analog of the well-known benzopyran (chromene) system and serves as a versatile scaffold in medicinal chemistry and materials science. The presence of the sulfur atom imparts distinct electronic and steric properties compared to its oxygen-containing counterpart, influencing the molecule's reactivity, stability, and biological interactions.

Compounds incorporating the benzothiopyran core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability of the benzothiopyran ring system to engage with various biological targets makes it a "privileged scaffold" in drug discovery—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Significance of Dihydrobenzothiopyran Derivatives in Synthetic Strategies

The reduction of the pyran ring in benzothiopyran yields 3,4-dihydro-2H-1-benzothiopyran, commonly known as thiochroman (B1618051). This saturation alters the geometry of the heterocyclic ring from planar to a more flexible, three-dimensional conformation. This structural change is significant in synthetic strategies as it allows for the introduction of stereocenters and more complex spatial arrangements, which are often crucial for specific biological recognition.

Thiochroman derivatives are valuable intermediates in organic synthesis. Their synthesis can be achieved through various methods, including the cyclization of β-arylthiopropanoic acids or the reaction of thiophenols with α,β-unsaturated carbonyl compounds. Once formed, the thiochroman core can be further functionalized at various positions on both the aromatic and heterocyclic rings, providing access to a large library of diverse molecules. The chemical stability of the thiochroman scaffold, coupled with its susceptibility to selective modification, makes it an attractive building block for constructing more elaborate molecular architectures. Recent research has highlighted the broad spectrum of biological activities exhibited by thiochromane derivatives, including antibacterial, antifungal, and anticancer properties nih.govrsc.orgnih.gov. For instance, certain thiochroman-4-one derivatives have shown potent activity against various bacterial strains nih.govrsc.org.

Contextualization of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- as a Key Amine-Functionalized Dihydrobenzothiopyran

2H-1-Benzothiopyran-8-amine, 3,4-dihydro- is a specific derivative of the thiochroman scaffold that features an amine group (-NH2) at the 8-position of the benzene ring. The introduction of an amine group is a common and effective strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. An amine group can significantly impact a compound's solubility, basicity, and ability to form hydrogen bonds.

The presence of the primary aromatic amine in 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- makes it a key synthetic intermediate. This functional group can serve as a handle for a wide range of chemical transformations, allowing for the attachment of various side chains and functional moieties. For example, the amine can be acylated, alkylated, or used in coupling reactions to build more complex molecules. These modifications are often aimed at enhancing the biological activity, selectivity, or pharmacokinetic profile of the parent scaffold. The position of the amine group at the 8-position also influences the electronic properties of the aromatic ring, which can in turn affect the reactivity of the entire molecule.

While extensive research on the specific biological activities of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- is not widely published, its structural features suggest its potential as a precursor for novel therapeutic agents. The combination of the biologically active thiochroman core with a versatile amine functional group positions this compound as a valuable building block in the ongoing search for new and effective drugs.

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NS B3058018 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- CAS No. 87254-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLIVDNUXFJPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538556
Record name 3,4-Dihydro-2H-1-benzothiopyran-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87254-69-1
Record name 3,4-Dihydro-2H-1-benzothiopyran-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformational Chemistry of 2h 1 Benzothiopyran 8 Amine, 3,4 Dihydro

Reactions Involving the Exocyclic Amino Functional Group

The exocyclic amino group at the 8-position of the benzothiopyran ring is a primary aromatic amine. Its reactivity is typical of such amines, serving as a nucleophile and a site for various functionalization reactions.

Nucleophilic Substitution Reactions Mediated by the Amine

As a primary amine, the nitrogen atom of 8-aminothiochromane possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form secondary and tertiary amines. The reactivity of the amine can be influenced by the nature of the alkyl halide and the reaction conditions.

While specific examples for 8-aminothiochromane are not extensively documented in publicly available literature, the N-alkylation of analogous 2-aminothiophenes, which can be challenging under mild conditions, has been achieved using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. This suggests that similar conditions could be effective for the alkylation of 8-aminothiochromane.

Table 1: Examples of Nucleophilic Substitution Reactions of Primary Amines

Reactant 1Reactant 2Product TypeGeneral Conditions
Primary Aromatic AmineAlkyl HalideSecondary AmineBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetonitrile)
Primary Aromatic AmineAcyl HalideAmideBase (e.g., Pyridine (B92270), Triethylamine), Solvent (e.g., CH₂Cl₂, THF)

Oxidation and Reduction Pathways of the Amine Moiety

The amino group of 8-aminothiochromane can undergo oxidation. Aromatic amines can be oxidized to various products depending on the oxidant and reaction conditions. For example, oxidation with hydrogen peroxide can lead to the formation of nitroso or nitro compounds. rsc.orgorganicchemistrytutor.com Peroxotungstophosphate (PCWP) has been used as a catalyst for the oxidation of anilines with hydrogen peroxide to yield nitrosobenzenes at room temperature and nitrobenzenes at higher temperatures. rsc.org

Conversely, the synthesis of aromatic amines often involves the reduction of a corresponding nitroarene. nih.gov Common methods for the reduction of aromatic nitro compounds to aromatic amines include catalytic hydrogenation or the use of metals like tin in the presence of concentrated hydrochloric acid. nih.govwikipedia.org

The thioether linkage within the dihydrobenzothiopyran ring is also susceptible to oxidation. Mild oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the sulfur atom to a sulfoxide (B87167) and further to a sulfone. youtube.com This presents a potential for chemoselective oxidation in the molecule, depending on the relative reactivity of the amino and thioether groups.

Acylation and Sulfonylation Reactions of the Amine

The nucleophilic amino group readily reacts with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, yields the corresponding N-acyl-8-aminothiochromane derivatives (amides). Similarly, sulfonylation with sulfonyl chlorides affords N-sulfonyl-8-aminothiochromane derivatives (sulfonamides). These reactions are fundamental in modifying the electronic and steric properties of the amino group and are widely used in the synthesis of biologically active molecules.

Table 2: Acylation and Sulfonylation of Aromatic Amines

AmineReagentProduct
8-aminothiochromaneAcetyl chlorideN-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetamide
8-aminothiochromaneBenzenesulfonyl chlorideN-(3,4-dihydro-2H-1-benzothiopyran-8-yl)benzenesulfonamide

Formation of Advanced Amine Derivatives (e.g., Imines, Amides, Ureas)

The primary amino group of 8-aminothiochromane is a key functional handle for the synthesis of more complex derivatives.

Imines: Reaction with aldehydes or ketones, typically under acid catalysis, results in the formation of imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Amides: As mentioned in the acylation section, amides are readily formed. A variety of methods exist for amide bond formation, including the use of coupling agents or the reaction of the amine with esters.

Ureas: The reaction of 8-aminothiochromane with isocyanates provides a direct route to urea (B33335) derivatives. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate to form the urea linkage. This reaction is generally high-yielding and proceeds under mild conditions.

Reactivity of the Dihydrobenzothiopyran Ring System

The dihydrobenzothiopyran ring system consists of a benzene (B151609) ring fused to a six-membered sulfur-containing heterocyclic ring. The reactivity of the aromatic portion of this system is influenced by the substituents present, including the fused thioether-containing ring and the exocyclic amino group.

Electrophilic Aromatic Substitution on the Benzenoid Substructure

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the benzenoid ring of 8-aminothiochromane. The regiochemical outcome of such reactions is determined by the directing effects of the substituents already present on the ring. wikipedia.org

In the case of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-, there are two key directing groups to consider:

The Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at the positions ortho and para to it.

The Fused Dihydrothiopyran Ring: The sulfur atom in the dihydrothiopyran ring, being a thioether, can also influence the reactivity of the aromatic ring. Thioether groups are generally considered to be weakly activating and ortho, para-directing. The sulfur atom can donate its lone pair of electrons into the aromatic system via resonance.

The combined effect of these two groups will determine the position of electrophilic attack. The powerful activating and directing effect of the amino group at the 8-position will strongly favor substitution at the positions ortho and para to it. The positions on the benzenoid ring are numbered relative to the fusion. The amino group is at C-8. The available positions for substitution on the benzenoid ring are C-5, C-6, and C-7. The position para to the amino group is C-6, and the position ortho is C-7. Therefore, electrophilic substitution is expected to occur predominantly at the C-6 and C-7 positions. The electronic properties of the sulfur atom in the heterocyclic ring will further modulate the reactivity of these positions. nih.gov

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentNatureDirecting Effect
-NH₂ (Amino)Strongly Activatingortho, para
-SR (Thioether)Weakly Activatingortho, para

Transformations Involving the Endocyclic Thioether Linkage (Sulfur Reactivity)

The endocyclic thioether is a key functional group in 3,4-dihydro-2H-1-benzothiopyran-8-amine, and its sulfur atom is a primary site of chemical reactivity. The sulfur's lone pairs of electrons make it nucleophilic and susceptible to oxidation. rsc.org

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide and sulfone. nih.gov These transformations significantly alter the electronic properties and steric profile of the molecule. The oxidation state of the sulfur can influence the biological activity of thiochromane derivatives. nih.gov

Sulfoxide Formation: Treatment with mild oxidizing agents, such as one equivalent of hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), typically yields the S-oxide derivative.

Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant, for instance, Oxone® or excess m-CPBA, leads to the formation of the S,S-dioxide (sulfone). nih.gov

These oxidation reactions can be highly selective for the sulfur atom, leaving the amino group and the aromatic ring untouched under controlled conditions.

S-Alkylation: As a soft nucleophile, the thioether sulfur can react with soft electrophiles, such as alkyl halides, in S-alkylation reactions to form sulfonium (B1226848) salts. masterorganicchemistry.comgrowingscience.com This reaction introduces a positive charge on the sulfur atom and attaches a new alkyl group, further modifying the molecule's structure and properties. The resulting sulfonium salts can be valuable intermediates for further synthetic transformations.

Reaction TypeReagent(s)ProductNotes
Oxidation (Sulfoxide)m-CPBA (1 equiv.), H₂O₂3,4-dihydro-2H-1-benzothiopyran-8-amine 1-oxideForms a chiral center at the sulfur atom.
Oxidation (Sulfone)m-CPBA (>2 equiv.), Oxone®3,4-dihydro-2H-1-benzothiopyran-8-amine 1,1-dioxideThe sulfone group is a strong electron-withdrawing group. nih.gov
S-AlkylationAlkyl halide (e.g., CH₃I)8-Amino-3,4-dihydro-2H-1-benzothiopyranium saltForms a tertiary sulfonium salt.

Ring-Opening and Ring-Expansion Reactions of the Heterocycle

While the benzothiopyran ring is generally stable, under specific conditions, it can undergo ring-opening or ring-contraction reactions.

Desulfurization: Reductive cleavage of the carbon-sulfur bonds can lead to the opening of the heterocyclic ring. Reagents like Raney nickel are commonly used for desulfurization, which would ultimately result in a substituted propylbenzene (B89791) derivative. This process, however, is destructive to the heterocyclic core.

Ring Contraction: In related systems like 3-bromothiochroman-4-one, ring contraction has been observed upon heating, leading to the formation of benzothiophene (B83047) derivatives. rsc.org While this specific transformation has not been documented for 3,4-dihydro-2H-1-benzothiopyran-8-amine, it suggests that under certain conditions, particularly with appropriate substitution on the thiopyran ring, rearrangement and contraction to a five-membered ring could be a possible reaction pathway.

Reactions at the Saturated C-3 and C-4 Positions of the Thiopyran Ring

The C-3 and C-4 positions of the thiopyran ring are sp³-hybridized carbons and are generally less reactive than the aromatic ring or the sulfur atom. However, their reactivity can be exploited under certain conditions.

C-4 Position (Benzylic): The C-4 position is benzylic, making it susceptible to radical halogenation or oxidation under appropriate conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to bromination at the C-4 position. Subsequent elimination could then lead to the formation of the corresponding 2H-1-benzothiopyran.

C-3 Position: The C-3 position is adjacent to the sulfur atom. While less activated than the C-4 position, deprotonation at C-3 could potentially be achieved with a strong base, creating a carbanion that could react with electrophiles. The presence of the sulfur atom might stabilize the adjacent negative charge.

Functionalization at these positions is less common than reactions on the aromatic ring or the sulfur atom and typically requires more forcing conditions.

Chemo- and Regioselective Reactions of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

The presence of multiple reactive sites—the aromatic ring, the amino group, and the thioether—makes chemo- and regioselectivity a critical consideration in the chemical transformations of this molecule.

Chemoselectivity:

N- vs. S-Alkylation: The amino group and the thioether are both nucleophilic. In alkylation reactions, a mixture of N-alkylated and S-alkylated products is possible. The outcome can often be controlled by the nature of the alkylating agent and the reaction conditions. Hard electrophiles tend to react preferentially with the harder nitrogen nucleophile, while softer electrophiles favor the softer sulfur nucleophile.

Reactions with Electrophiles: The aromatic ring, activated by the strong electron-donating amino group, is highly susceptible to electrophilic attack. In reactions with electrophiles, competition between reaction at the aromatic ring, the nitrogen, and the sulfur can occur. For example, acylation could occur at the nitrogen (amide formation) or on the aromatic ring (Friedel-Crafts acylation).

Regioselectivity of Electrophilic Aromatic Substitution: The 8-amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This means that incoming electrophiles will be directed to the positions ortho and para to the amino group.

The position para to the amino group is C-6.

The positions ortho to the amino group are C-7 and the carbon of the fused junction. Substitution will occur at the C-7 position.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 7-substituted or 6-substituted derivatives. The steric hindrance from the adjacent thiopyran ring might influence the ortho- to para- product ratio.

ReactionElectrophilePredicted Major Product(s)
NitrationHNO₃/H₂SO₄7-Nitro-3,4-dihydro-2H-1-benzothiopyran-8-amine and 6-Nitro-3,4-dihydro-2H-1-benzothiopyran-8-amine
BrominationBr₂7-Bromo-3,4-dihydro-2H-1-benzothiopyran-8-amine and 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-8-amine
Friedel-Crafts AcylationRCOCl/AlCl₃7-Acyl-3,4-dihydro-2H-1-benzothiopyran-8-amine and 6-Acyl-3,4-dihydro-2H-1-benzothiopyran-8-amine

Stereochemical Control in Reactions of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

Stereochemistry is an important aspect of the chemistry of 3,4-dihydro-2H-1-benzothiopyran-8-amine, particularly when reactions create new chiral centers.

The thiopyran ring is not planar and exists in a half-chair or sofa conformation. rsc.org Substitution on the C-3 or C-4 positions would create stereocenters, leading to the possibility of diastereomers and enantiomers.

Reactions at C-3 and C-4: If a substituent is introduced at C-3 or C-4, the reaction may proceed with some degree of stereoselectivity, depending on the reaction mechanism and the steric environment of the molecule. For example, the delivery of a reagent to the heterocyclic ring could be influenced by the conformation of the ring, leading to a preference for one diastereomer over another.

Oxidation of Sulfur: Oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom. Asymmetric oxidation methods could be employed to achieve enantioselectivity in the formation of one enantiomer of the sulfoxide.

Asymmetric Synthesis: The synthesis of enantiomerically pure derivatives of 3,4-dihydro-2H-1-benzothiopyran-8-amine would require either the use of chiral starting materials, chiral catalysts, or resolution of a racemic mixture. Stereoselective synthesis is crucial for applications where a specific stereoisomer is biologically active. chemrxiv.org

The control of stereochemistry in reactions involving this scaffold is a key challenge and an area of active research, particularly in the context of medicinal chemistry where the three-dimensional structure of a molecule is critical for its biological function.

Advanced Spectroscopic and Analytical Investigations for 2h 1 Benzothiopyran 8 Amine, 3,4 Dihydro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of atoms and their spatial relationships.

1D NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift and Coupling Analysis

One-dimensional (1D) NMR experiments are the starting point for structural analysis. Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) NMR spectra each provide unique and complementary information.

¹H NMR: This technique identifies the chemical environment of hydrogen atoms. For 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the aliphatic protons on the dihydropyran ring, and the amine (-NH₂) protons. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (coupling) revealing their substitution pattern on the benzene (B151609) ring. The aliphatic protons at positions 2, 3, and 4 would resonate in the upfield region (typically 2.0-4.5 ppm), with their multiplicity indicating the number of adjacent protons. The amine protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. pressbooks.pub

¹³C NMR: This spectrum reveals the number and type of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the aromatic carbons (typically 110-150 ppm), and the aliphatic carbons (C2, C3, C4) at higher field (typically 20-70 ppm). rsc.org The carbon attached to the nitrogen (C8) and the one attached to sulfur would have characteristic chemical shifts influenced by the heteroatoms.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the amine group. The chemical shift would confirm the presence of a primary aromatic amine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- Note: These are estimated values based on analogous structures. Actual values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 ~2.9 - 3.1 (t) ~25 - 30
H3 ~1.9 - 2.1 (m) ~22 - 27
H4 ~2.7 - 2.9 (t) ~28 - 33
Aromatic H ~6.6 - 7.2 (m) ~115 - 145
NH₂ ~3.5 - 5.0 (br s) -
Aromatic C (C-S) - ~125 - 135

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the aliphatic chain, showing correlations between H2-H3 and H3-H4. It would also help in assigning the connectivity of the protons on the aromatic ring. ceon.rs

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. For instance, it would show correlations from the aliphatic protons (H4) to the aromatic carbons, and from the aromatic protons to the aliphatic carbons, confirming the fusion of the two rings. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For a molecule like 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-, which is achiral, NOESY helps confirm the spatial arrangement of substituents and the conformation of the dihydrothiopyran ring. ceon.rs

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also gives insight into the molecule's structure through analysis of its fragmentation patterns. For 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- (C₉H₁₁NS), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the measured value to confirm the elemental composition.

The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The fragmentation of the thiochroman (B1618051) core would also contribute to the spectrum. Common fragmentation patterns would involve the loss of small molecules or radicals from the aliphatic ring. miamioh.eduyoutube.com

Table 2: Predicted HRMS Data for 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

Ion/Fragment Formula Calculated m/z
[M+H]⁺ C₉H₁₂NS⁺ 166.0685
[M+Na]⁺ C₉H₁₁NNaS⁺ 188.0504

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: For 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-, the IR spectrum would be expected to show characteristic absorption bands. The primary amine group (-NH₂) would exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. pressbooks.publibretexts.org Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C=C stretching of the aromatic ring would cause bands in the 1450-1600 cm⁻¹ region. A strong band for the aromatic C-N stretch is expected around 1250-1335 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S bond, which can be difficult to see in IR, often gives a noticeable signal in the Raman spectrum (typically 600-800 cm⁻¹). Aromatic ring vibrations are also typically strong in Raman spectra.

Table 3: Expected Key Vibrational Bands for 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (asymmetric & symmetric) 3300 - 3500 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
N-H Bend (scissoring) 1580 - 1650 IR
Aromatic C=C Stretch 1450 - 1600 IR, Raman
Aromatic C-N Stretch 1250 - 1335 IR

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles with very high precision. nih.gov

For 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-, obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular structure. The technique would precisely measure the geometry of both the aromatic and the saturated heterocyclic rings. The seven-membered dioxepine ring in a related anthraquinone (B42736) derivative was found to adopt a screw boat conformation, and similar detailed conformational analysis would be possible for the dihydrothiopyran ring. nih.gov While the parent molecule is achiral, if any chiral centers were introduced, X-ray crystallography could determine both the relative and absolute stereochemistry. scirp.org Analysis of the crystal packing would also reveal intermolecular interactions such as hydrogen bonding involving the amine group. researchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of a compound and for separating it from byproducts or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for assessing purity. Using a reversed-phase column (e.g., C18), the compound would be separated based on its polarity. The primary amine makes the molecule relatively polar, influencing its retention time. A purity assessment would be made by integrating the area of the main peak relative to any impurity peaks detected, typically with a UV detector set to a wavelength where the aromatic ring absorbs. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-, its volatility and thermal stability would determine its suitability for GC analysis. The polar amine group might necessitate derivatization to improve peak shape and volatility. The mass spectrometer detector provides mass information for the separated components, aiding in the identification of any impurities. mdpi.com

Table 4: Compound Names Mentioned

Compound Name

Chiral Analytical Methods for Enantiomeric and Diastereomeric Excess Determination

The determination of enantiomeric and diastereomeric excess is a critical aspect of the analysis of chiral compounds such as 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-. The spatial arrangement of substituents around a stereocenter can significantly influence the pharmacological and toxicological properties of a molecule. Therefore, robust and reliable analytical methods are essential for the separation, identification, and quantification of individual stereoisomers. This section explores advanced spectroscopic and chromatographic techniques applicable for the chiral analysis of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a primary and widely adopted technique for the separation of enantiomers. nih.govmdpi.comnih.gov The selection of an appropriate CSP is paramount for achieving successful chiral resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have demonstrated broad applicability in the separation of a wide range of chiral molecules, including heterocyclic amines. nih.govresearchgate.netmdpi.com

For a compound like 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-, a systematic approach to method development would involve screening a variety of polysaccharide-based columns with different mobile phase compositions. Both normal-phase (typically using hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol) and reversed-phase (often with acetonitrile (B52724) or methanol (B129727) and water) conditions should be evaluated to determine the optimal separation parameters. nih.gov The retention and separation of enantiomers on a CSP are governed by the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase.

A hypothetical HPLC method development for the enantiomeric separation of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- is presented in the interactive table below.

Interactive Data Table: Hypothetical HPLC Chiral Method Development

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10)1.08.59.81.8
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (85:15)0.810.211.51.6
Cellulose tris(4-methylbenzoate)Acetonitrile/Water (60:40)1.26.37.11.4

In addition to chiral HPLC, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for chiral separations. SFC often provides faster separations and higher efficiency compared to HPLC, while also being a more environmentally friendly technique due to the use of supercritical carbon dioxide as the primary mobile phase component.

Beyond chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable tool for the determination of enantiomeric excess. This is typically achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). cam.ac.uk A CDA reacts with the enantiomeric amine to form diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for their quantification. cam.ac.uk For 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-, a suitable CDA would be a chiral acid chloride, which would react with the primary amine to form diastereomeric amides.

Fluorescence-based assays represent another innovative approach for the rapid determination of enantiomeric excess in chiral amines. nih.govnih.govbath.ac.uk These methods often involve the formation of diastereomeric complexes with a fluorescent chiral sensor, leading to differences in fluorescence intensity that can be correlated with the enantiomeric composition. nih.govnih.govbath.ac.uk

In cases where the molecule contains more than one stereocenter, leading to the possibility of diastereomers, the analytical challenge extends to determining the diastereomeric excess. HPLC on both chiral and achiral stationary phases can be effective for separating diastereomers, as they have different physical properties. mdpi.com The development of such methods would follow a similar screening process of columns and mobile phases to achieve optimal separation.

The following table summarizes potential analytical techniques and key considerations for the chiral analysis of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-.

Interactive Data Table: Overview of Chiral Analytical Methods

Analytical TechniquePrinciple of Separation/DetectionKey Method Development ParametersExpected Outcome
Chiral HPLCDifferential interaction with a chiral stationary phaseCSP type, mobile phase composition, temperatureBaseline separation of enantiomers
Chiral SFCDifferential partitioning in a supercritical fluid mobile phase with a chiral stationary phaseCo-solvent, pressure, temperature, CSP typeFast and efficient enantioseparation
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR signalsChoice of CDA, solvent, acquisition parametersQuantification of enantiomeric excess via signal integration
Fluorescence Spectroscopy with Chiral SensorsFormation of diastereomeric complexes with differing fluorescence propertiesSensor selection, solvent, excitation/emission wavelengthsRapid determination of enantiomeric excess

The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, such as the need for preparative-scale separation, high-throughput screening, or routine quality control. A combination of these techniques can provide a comprehensive characterization of the stereochemical purity of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-.

Computational and Theoretical Studies of 2h 1 Benzothiopyran 8 Amine, 3,4 Dihydro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and energy of molecules. For a molecule like 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, would typically be employed to optimize the molecular geometry and calculate key electronic properties.

Hypothetical DFT-Calculated Properties:

Property Hypothetical Value
Total Energy -X Hartrees
Dipole Moment Y Debye
HOMO Energy -Z eV
LUMO Energy +W eV

This table is for illustrative purposes only. Actual values would require specific calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. These methods could provide benchmark data for the electronic energy and geometric parameters of the compound.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The spatial distribution and energy of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscape Mapping

The dihydro-thiopyran ring in 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- is not planar and can adopt several conformations, such as a half-chair or a twist-boat. A conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This is typically done by performing a potential energy surface scan, rotating the dihedral angles of the flexible ring.

Hypothetical Relative Energies of Conformers:

Conformer Relative Energy (kcal/mol)
Half-Chair 1 0.0 (most stable)
Twist-Boat 2.5

This table is for illustrative purposes only.

Theoretical Predictions of Reaction Mechanisms and Transition States

Computational chemistry can be used to model potential reaction pathways for 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-. For instance, reactions involving the amine group or the sulfur atom could be investigated. By locating the transition state structures and calculating their energies, chemists can predict reaction rates and determine the most likely mechanism for a given transformation.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of 2H-1-Benzothiopyran-8-amine, 3,4-dihydro- in a solvent like water would provide insights into how the solvent influences its structure and dynamics. This would involve analyzing hydrogen bonding interactions between the amine group and water molecules and observing the conformational flexibility of the heterocyclic ring in a solvated environment. Such simulations help to bridge the gap between theoretical calculations on an isolated molecule and its behavior in a real-world chemical system.

Applications and Future Research Trajectories of Dihydrobenzothiopyran 8 Amine Derivatives

Role as Synthetic Intermediates in Complex Organic Synthesis

The inherent reactivity of the amine group, coupled with the stable benzothiopyran core, makes 3,4-dihydro-2H-1-benzothiopyran-8-amine a pivotal intermediate in the synthesis of more complex molecules. Organic chemists utilize such building blocks to construct elaborate molecular frameworks efficiently. sigmaaldrich.com

Building Blocks for Novel Heterocyclic and Polycyclic Architectures

The structure of 3,4-dihydro-2H-1-benzothiopyran-8-amine is pre-organized for the construction of novel fused ring systems. The primary amine at the 8-position is a key functional handle that can participate in a variety of cyclization reactions. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings fused to the existing benzothiopyran framework. This strategy is a common approach for accessing polycyclic systems that are often difficult to synthesize through other means.

The utility of amino-substituted heterocycles as precursors for more complex structures is well-established. nih.gov Similar to how 2-aminothiophenes are used to build pyrido[1,2-a]thieno[3,2-e]pyrimidine systems, the amine of the dihydrobenzothiopyran scaffold can act as a nucleophile to initiate ring-forming cascades, leading to novel chemical entities with unique three-dimensional shapes. nih.gov

Table 1: Synthetic Routes to Fused Heterocyclic Systems

Reagent Type Resulting Fused Ring System Reaction Type
α,β-Unsaturated Ketones Pyrimidine or Pyridine (B92270) derivatives Condensation/Cyclization
Diketones / Ketoesters Pyrrole or Diazepine derivatives Paal-Knorr type synthesis

Precursors for Multi-functionalized Molecular Systems

The dihydrobenzothiopyran-8-amine scaffold contains multiple sites that can be selectively modified to create a library of multi-functionalized molecules. The primary amine can be readily acylated, alkylated, or converted into other functional groups such as amides, sulfonamides, or ureas. These transformations not only alter the molecule's physical and chemical properties but also introduce new points for further chemical diversification.

Furthermore, the aromatic portion of the benzothiopyran ring, while influenced by the electron-donating amine group, is susceptible to electrophilic substitution reactions. This allows for the introduction of various substituents (e.g., halogens, nitro groups, or alkyl chains) onto the benzene (B151609) ring, adding another layer of complexity and functionality. The ability to orthogonally functionalize both the amine and the aromatic ring makes this compound an ideal precursor for creating molecules with precisely tailored properties for specific applications.

Contributions to Medicinal Chemistry Scaffold Development

In medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.gov Thiopyran and benzothiopyran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties, making them attractive starting points for drug discovery programs. nih.govrsc.org

Exploration of Structural Modifications for Broad Pharmacological Utility

The process of drug development often involves the systematic structural modification of a lead compound to optimize its activity, selectivity, and pharmacokinetic properties. nih.govmdpi.com The 3,4-dihydro-2H-1-benzothiopyran-8-amine scaffold is an excellent candidate for such exploratory modifications. Researchers can systematically alter different parts of the molecule to probe structure-activity relationships (SAR).

Key modifications could include:

Aromatic Substitution: Introducing electron-withdrawing or electron-donating groups onto the aromatic ring can modulate the electronic properties of the entire molecule, affecting its binding affinity and metabolic stability.

Thiopyran Ring Oxidation: The sulfur atom in the dihydrothiopyran ring can be oxidized to a sulfoxide (B87167) or a sulfone. This modification dramatically alters the geometry and electronic nature of the scaffold, potentially leading to new biological activities.

Table 2: Potential Pharmacological Impact of Structural Modifications

Modification Site Type of Modification Potential Pharmacological Impact
8-Amine Group Acylation, Alkylation, Sulfonylation Altered receptor binding, improved cell permeability, modified metabolic profile
Benzene Ring Halogenation, Nitration, Friedel-Crafts Enhanced binding affinity through new interactions, modulated electronic properties

Design of Ligands for Receptor Interaction Studies

The design of effective drug molecules relies on a deep understanding of the molecular interactions between a ligand and its receptor. americanpharmaceuticalreview.com The 3,4-dihydro-2H-1-benzothiopyran-8-amine structure possesses several key features that are crucial for molecular recognition at a receptor binding site. nih.gov

The primary amine group is particularly important. It can exist in a protonated, positively charged state at physiological pH, allowing it to form strong electrostatic interactions or salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in a protein's active site. nih.gov This amine also serves as an excellent hydrogen bond donor. The aromatic ring system provides a platform for hydrophobic (van der Waals) and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The sulfur atom, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor. By strategically modifying the scaffold, medicinal chemists can fine-tune these interactions to achieve high affinity and selectivity for a specific biological target. americanpharmaceuticalreview.com

Potential in Advanced Materials Science

While extensively explored in medicinal chemistry, heterocyclic compounds are also gaining attention in materials science. Thiopyran-based molecular systems have been investigated for their potential use in optical and electronic devices. researchgate.net The unique combination of an aromatic system and a heteroatom in the 3,4-dihydro-2H-1-benzothiopyran-8-amine scaffold makes it a promising candidate for the development of novel organic materials.

Derivatives of this compound could be explored for applications in organic electronics. The π-conjugated system of the benzothiopyran core can facilitate charge transport, a key property for organic semiconductors used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The amine group provides a convenient attachment point for polymerization, allowing for the synthesis of novel conductive polymers where the benzothiopyran unit is incorporated into the polymer backbone or as a pendant group. Furthermore, the interaction of the sulfur atom and the aromatic system with certain metal ions or analytes could be exploited for the development of chemical sensors. The versatility of this scaffold suggests a promising future for its derivatives in the creation of advanced functional materials.

Development of Fluorescent Probes and Sensors with Tunable Photophysical Properties

The synthesis of compounds with interesting photophysical and photochemical properties is a significant driver in medicinal chemistry and material science, with benzopyran and benzothiopyran ring systems being of particular interest. ijrar.org The development of fluorescent probes for detecting specific analytes is a rapidly growing field, valued for its high sensitivity and spatiotemporal resolution. nih.gov Derivatives of 8-aminoquinoline have been widely utilized as fluorogenic chelators for metal ions like Zn²⁺. mdpi.com The core structure of 3,4-dihydro-2H-1-benzothiopyran-8-amine shares similarities with these established fluorophores, suggesting its potential as a scaffold for new sensors.

The amino group at the 8-position serves as a versatile handle for chemical modification, allowing for the attachment of various recognition moieties. This is a common strategy in probe design, where a fluorophore is linked to a unit that selectively interacts with a target analyte. For instance, probes for thiophenols have been developed by incorporating a 2,4-dinitrobenzenesulfonyl (DNBS) group onto an amine-containing fluorophore like 7-nitro-2,1,3-benzoxadiazole (NBD). nih.gov The DNBS group quenches fluorescence, which is restored upon selective cleavage by the target, leading to a "turn-on" response. nih.gov A similar strategy could be applied to the dihydrobenzothiopyran-8-amine core.

Furthermore, the photophysical properties of such probes can be fine-tuned. By modifying the substituents on the benzothiopyran ring or altering the electronic nature of the attached recognition unit, researchers can modulate the absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.govnih.gov For example, studies on 8-aminoBODIPY dyes have shown that the ability of the amino group to achieve a coplanar arrangement with the fluorescent core is crucial for creating efficient, blue-emitting dyes through a hemicyanine-like delocalized π-system. researchgate.net This principle of controlling molecular geometry to tune optical properties is directly applicable to derivatives of 3,4-dihydro-2H-1-benzothiopyran-8-amine.

Table 1: Comparison of Recognition Moieties for Amine-Based Fluorescent Probes

Recognition Moiety Target Analyte Sensing Mechanism Fluorophore Example
2,4-Dinitrobenzenesulfonyl (DNBS) Thiophenol (PhSH) Cleavage of quenching group, restoring fluorescence. nih.gov 7-nitro-2,1,3-benzoxadiazole (NBD) nih.gov
Diaza-18-crown-6 Magnesium (Mg²⁺) Chelation-enhanced fluorescence. nih.gov Hydroxyquinoline nih.gov
2-Fluoro-5-nitro-benzoic ester Hydrogen Polysulfides (H₂Sₙ) H₂Sₙ-mediated intramolecular cyclization to release fluorophore. nih.gov Not specified nih.gov

Integration into Functional Polymeric Materials

The amine functionality of 3,4-dihydro-2H-1-benzothiopyran-8-amine makes it a suitable candidate for incorporation into polymeric structures to create functional materials. Benzoxazines, which are heterocyclic compounds containing nitrogen and oxygen, undergo ring-opening polymerization to form high-performance polybenzoxazines. vot.plresearchgate.net This polymerization can be initiated thermally or catalyzed by Lewis acids. researchgate.net The amine group in the dihydrobenzothiopyran-8-amine monomer could potentially participate in similar polymerization reactions, either as a primary monomer or as a co-monomer to impart specific properties to the final polymer.

For example, the monomer could be integrated into polymer backbones or as pendant groups. The resulting polymers could exhibit unique thermal, optical, or chemical properties derived from the benzothiopyran moiety. The sulfur atom in the ring could enhance the refractive index of the polymer, while the aromatic amine structure could contribute to thermal stability and antioxidant properties. Curcumin, a natural molecule, has been embedded into polycaprolactone membranes to create materials capable of colorimetric detection of amines and possessing antioxidant activity. mdpi.com Similarly, integrating the benzothiopyran-8-amine unit could lead to polymers that act as sensors or scavengers for specific chemical species. The synthesis of 1,3-naphthoxazine monomers from diamines and their subsequent thermal polymerization into polynaphthoxazines demonstrates a viable pathway for creating such functional polymers from amine-containing heterocyclic precursors. vot.pl

Agrochemical Applications, including Herbicidal Agents and Related Compounds

Heterocyclic compounds are a cornerstone of modern agrochemistry, with many commercial herbicides featuring skeletons such as pyrimidine, pyridine, and imidazolidinedione. mdpi.comresearchgate.net The uracil skeleton, for instance, is a key active group in protoporphyrinogen oxidase (PPO) inhibitors like tiafenacil and saflufenacil. mdpi.com Structure-activity relationship (SAR) studies of these PPO inhibitors reveal that an amino or methyl group at the 1-position and a substituted aryl group at the 3-position contribute to good herbicidal activity. mdpi.com

While 3,4-dihydro-2H-1-benzothiopyran-8-amine itself is not a known commercial herbicide, its structural features suggest potential for development in this area. The aromatic amine moiety is a common feature in bioactive molecules. By applying established synthetic strategies, the amine group could be derivatized to introduce pharmacophores known to confer herbicidal activity. For example, new classes of herbicides have been developed from 5-(1-amino-4-phenoxybutylidene)barbituric acid and pyrido[2,3-d]pyrimidine derivatives. mdpi.comnih.gov

Research into novel picolinic acid compounds has shown that many derivatives exhibit significant inhibitory effects on the root growth of weeds like Brassica napus and Amaranthus retroflexus. nih.gov Similarly, certain sec-p-menthane-7-amine derivatives have demonstrated post-emergence herbicidal activities equivalent to or greater than commercial herbicides like glyphosate and diuron against barnyard grass and rape. rsc.org These findings highlight the potential of amine derivatives in weed control. Future research could involve synthesizing a library of compounds where the 3,4-dihydro-2H-1-benzothiopyran-8-amine core is modified with various substituents and functional groups known to interact with herbicidal targets.

Table 2: Herbicidal Activity of Selected Amine-Containing Compound Classes

Compound Class Target Weeds Notable Activity Reference
Pyrido[2,3-d]pyrimidine Derivatives Bentgrass, Lettuce Compound 2o showed activity against bentgrass comparable to commercial herbicides. mdpi.com mdpi.com
4-Amino-picolinic Acid Derivatives Brassica napus, Amaranthus retroflexus 10 compounds achieved 100% inhibition of A. retroflexus growth. nih.gov nih.gov
5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Brassica campestris, Abutilon theophrasti Compound BA-1 showed broad-spectrum post-emergence activity superior to flumiclorac-pentyl. nih.gov nih.gov

Exploration of Unexplored Reactivity and Derivatization Opportunities

The chemical reactivity of 3,4-dihydro-2H-1-benzothiopyran-8-amine offers numerous opportunities for creating novel derivatives. The primary aromatic amine is the most prominent functional group, serving as a nucleophile for a wide range of reactions. It can undergo acylation, alkylation, arylation, and condensation reactions to generate a diverse library of amides, secondary/tertiary amines, and imines. A detailed study of the derivatization of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites for analytical purposes showcases how amine and hydroxyl groups can be selectively modified using reagents like Mosher's reagent ((R)-MTPCl) and hexamethyldisilazane. nih.gov Such multi-step derivatization procedures highlight the fine control that can be achieved in modifying complex molecules containing amine functionalities. nih.gov

Beyond the amine group, the benzothiopyran core itself presents avenues for exploration. The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of nitro, halogen, or alkyl groups, which can further modulate the electronic properties and biological activity of the molecule. Furthermore, the thioether within the heterocyclic ring could potentially be oxidized to the corresponding sulfoxide or sulfone. A method for preparing 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides has been developed via the cyclization of o-(methylsulfonyl)styrenes, demonstrating that the sulfur atom can exist in higher oxidation states. researchgate.net These oxidized derivatives would have significantly different polarity and hydrogen-bonding capabilities, expanding the chemical space available for exploration.

Integration of Sustainable Chemistry Principles into Future Research and Development

Future research and development involving 3,4-dihydro-2H-1-benzothiopyran-8-amine and its derivatives should incorporate the principles of green and sustainable chemistry. This involves developing synthetic routes that are more efficient, use less hazardous materials, and minimize waste. mdpi.com

One area of focus is the use of environmentally benign catalysts and reaction media. For instance, the synthesis of benzothiazoles, a related class of sulfur-containing heterocycles, has been achieved through the condensation of 2-aminobenzenethiol and aldehydes using recyclable catalysts like ammonium (B1175870) chloride (NH₄Cl) in solvent-free conditions or in water. mdpi.com These methods offer high yields and short reaction times, aligning with green chemistry goals. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2H-1-Benzothiopyran-8-amine, 3,4-dihydro-?

Methodological Answer :

  • Key Steps :
    • Thio-Michael Addition : Start with a benzothiophene precursor and introduce an amine group via nucleophilic addition. Use catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
    • Cyclization : Optimize ring closure under inert atmospheres (N₂/Ar) to prevent oxidation. Solvents such as DMF or THF are suitable for polar intermediates.
    • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the compound.
  • Critical Parameters : Monitor reaction temperature (60–80°C) and pH (neutral to slightly basic) to avoid side reactions like hydrolysis of the thioether bond.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer :

  • Analytical Techniques :
    • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm hydrogen/carbon environments, focusing on aromatic protons (δ 6.5–8.5 ppm) and amine signals (δ 1.5–3.0 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁NS).
    • X-ray Crystallography : Resolve crystal structure for absolute configuration validation if single crystals are obtainable .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is recommended for biological assays.

Q. What safety protocols are essential for handling this compound?

Methodological Answer :

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2A) .
    • Ventilation : Use fume hoods to minimize inhalation exposure (respiratory irritation, GHS Category 3) .
    • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer :

  • Cross-Validation :
    • Solubility Testing : Use shake-flask method in buffers (pH 2–12) and solvents (DMSO, ethanol) to compare with literature.
    • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify decomposition products .
  • Computational Modeling : Apply COSMO-RS or Hansen Solubility Parameters to predict solubility/stability trends .

Q. What strategies are effective for studying the compound’s electronic and steric effects in catalytic applications?

Methodological Answer :

  • Spectroscopic Analysis :
    • UV-Vis : Monitor charge-transfer transitions influenced by the thio group.
    • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and assess electron density at the amine site .
  • Catalytic Screening : Test in model reactions (e.g., Suzuki coupling) with controlled steric bulk to isolate electronic contributions.

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be addressed?

Methodological Answer :

  • Standardization :
    • Assay Conditions : Replicate under uniform parameters (cell line, incubation time, DMSO concentration ≤0.1%) .
    • Positive Controls : Use reference compounds (e.g., daidzein for antioxidant assays) to calibrate activity thresholds .
  • Mechanistic Follow-Up : Perform target engagement studies (e.g., SPR, ITC) to validate binding affinities and rule off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.